(3-Methoxyphenylsulphanyl)acetaldehyde
Description
(3-Methoxyphenylsulphanyl)acetaldehyde is a sulfur-containing acetaldehyde derivative characterized by a 3-methoxyphenylthio (-S-C₆H₄-OCH₃) substituent attached to the acetaldehyde backbone (CH₃CHO). Its molecular formula is C₉H₁₀O₂S, with a molar mass of 194.24 g/mol.
Such derivatives are often explored in organic synthesis, agrochemicals, and pharmaceuticals due to their unique functionalization .
Properties
CAS No. |
105126-91-8 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-5,7H,6H2,1H3 |
InChI Key |
LIQQUIOSCAHCIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares (3-Methoxyphenylsulphanyl)acetaldehyde with structurally or functionally related acetaldehyde derivatives, drawing on data from analogs discussed in the evidence.
Structural and Physicochemical Properties
Key Observations :
- The methoxyphenylthio group significantly increases molecular weight and boiling point compared to unsubstituted acetaldehyde, similar to chlorophenyl analogs .
- Sulfur and methoxy groups may alter solubility: thioethers are typically less polar than hydroxyl or amino groups but more lipophilic than chlorinated analogs .
Reactivity and Functional Role
- Acetaldehyde: Forms adducts with nucleophiles (e.g., SO₂ in wine, dopamine in biological systems) . Reacts with ethanol to generate ethyl acetate in fermentation .
- Chlorophenylacetaldehydes : Participate in condensation reactions for heterocyclic compound synthesis (e.g., pesticides, pharmaceuticals) .
- (3-Methoxyphenylsulphanyl)acetaldehyde : Likely exhibits similar aldehyde reactivity (e.g., nucleophilic addition, oxidation to carboxylic acids). The thioether group may facilitate radical reactions or metal coordination, as seen in sulfur-containing agrochemicals .
Sensory and Environmental Impact
- Acetaldehyde: Imparts fruity/nutty aromas in wines at low concentrations (<150 mg/L) but becomes pungent at higher levels . Classified as a carcinogen; indoor concentrations exceed outdoor due to combustion sources .
- Thiol Derivatives (e.g., 3-methylthio-1-propanol): Contribute sulfury aromas at µg/L levels in wines; synergistic/antagonistic interactions with other volatiles .
- (3-Methoxyphenylsulphanyl)acetaldehyde: No direct sensory data, but the methoxyphenyl group may introduce phenolic or anisic notes.
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